6-Hexyltetrahydro-2H-pyran-2-one

Description

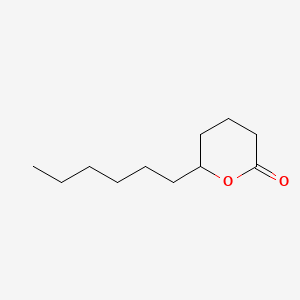

Structure

3D Structure

Properties

IUPAC Name |

6-hexyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-7-10-8-6-9-11(12)13-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRXRLLRSPQHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047099 | |

| Record name | 6-Hexyltetrahydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS], colourless to pale yellow liquid with a creamy, peach-like odour | |

| Record name | delta-Undecalactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5-Hydroxyundecanoic acid lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/444/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

152.00 to 155.00 °C. @ 10.50 mm Hg | |

| Record name | 6-Hexyltetrahydro-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | 5-Hydroxyundecanoic acid lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/444/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.956-0.961 | |

| Record name | 5-Hydroxyundecanoic acid lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/444/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

710-04-3 | |

| Record name | δ-Undecalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=710-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Undecalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000710043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-2-one, 6-hexyltetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Hexyltetrahydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hexyltetrahydro-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.-UNDECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERL32M2M38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Hexyltetrahydro-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Hexyltetrahydro-2H-pyran-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, analysis, and known biological activities of 6-hexyltetrahydro-2H-pyran-2-one. The information is curated to support research, development, and application of this lactone in various scientific and industrial fields.

Chemical Identity and Structure

6-Hexyltetrahydro-2H-pyran-2-one, a delta-lactone, is a well-characterized organic compound with applications in the flavor and fragrance industry.[1] Its chemical identity is established through various nomenclature and registry systems.

Table 1: Chemical Identifiers of 6-Hexyltetrahydro-2H-pyran-2-one

| Identifier | Value | Reference |

| IUPAC Name | 6-hexyloxan-2-one | [2] |

| CAS Number | 710-04-3 | [3][4] |

| Molecular Formula | C₁₁H₂₀O₂ | [3][4] |

| Canonical SMILES | CCCCCCC1CCCC(=O)O1 | [2] |

| InChI | InChI=1S/C11H20O2/c1-2-3-4-5-7-10-8-6-9-11(12)13-10/h10H,2-9H2,1H3 | [2] |

| InChIKey | YZRXRLLRSPQHDK-UHFFFAOYSA-N | [2] |

| Synonyms | δ-Undecalactone, 5-Hydroxyundecanoic acid lactone, Undecanolide-1,5 | [1][3][4] |

Physicochemical Properties

The physical and chemical properties of 6-hexyltetrahydro-2H-pyran-2-one are crucial for its handling, formulation, and application. It is typically a colorless liquid with a characteristic creamy, peach-like odor.[3][5]

Table 2: Physicochemical Properties of 6-Hexyltetrahydro-2H-pyran-2-one

| Property | Value | Reference |

| Molecular Weight | 184.27 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3][5] |

| Boiling Point | 152.00 to 155.00 °C @ 10.50 mm Hg | [3] |

| Density | 0.956-0.961 g/cm³ | [3] |

| Refractive Index | 1.457-1.461 | [3] |

| Solubility | Soluble in 95% ethanol | [3] |

| LogP | 3.1 | [1] |

Synthesis and Purification

The synthesis of 6-hexyltetrahydro-2H-pyran-2-one and other δ-lactones is well-established, with two primary routes being the Baeyer-Villiger oxidation of a corresponding cyclic ketone and the acid-catalyzed lactonization of a hydroxy acid.

Experimental Protocols

Protocol 1: Baeyer-Villiger Oxidation of 2-Hexylcyclopentanone

This protocol describes a general method for the synthesis of δ-lactones from cyclic ketones.

-

Materials: 2-Hexylcyclopentanone, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated aqueous sodium bicarbonate solution, saturated aqueous sodium sulfite solution, anhydrous magnesium sulfate, silica gel for column chromatography.

-

Procedure:

-

Dissolve 2-hexylcyclopentanone in DCM in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction by adding saturated aqueous sodium sulfite solution.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 6-hexyltetrahydro-2H-pyran-2-one.

-

Protocol 2: Acid-Catalyzed Lactonization of 5-Hydroxyundecanoic Acid

This method involves the intramolecular cyclization of the corresponding hydroxy acid.

-

Materials: 5-Hydroxyundecanoic acid, toluene, p-toluenesulfonic acid (catalytic amount), Dean-Stark apparatus, saturated aqueous sodium bicarbonate solution, anhydrous sodium sulfate.

-

Procedure:

-

Combine 5-hydroxyundecanoic acid and a catalytic amount of p-toluenesulfonic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Reflux the mixture, azeotropically removing water.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting lactone by vacuum distillation.

-

Synthetic Workflow Diagram

Analytical Methodologies

The identification and quantification of 6-hexyltetrahydro-2H-pyran-2-one are typically achieved using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like lactones.

Protocol: GC-MS Analysis

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 280 °C).

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or ethyl acetate) before injection.

Analytical Workflow Diagram

Biological Activity and Signaling Pathways

The biological activities of lactones are diverse, with many exhibiting antimicrobial and cytotoxic properties.[6] While specific data for 6-hexyltetrahydro-2H-pyran-2-one is limited, studies on structurally similar compounds provide valuable insights.

Antifungal Activity

The closely related compound, 6-pentyl-2H-pyran-2-one, has demonstrated antifungal activity against a range of plant pathogenic fungi. Research suggests that its mechanism of action may involve the Target of Rapamycin (TOR) signaling pathway, a key regulator of cell growth and metabolism in fungi.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

-

Materials: Fungal strain of interest, appropriate liquid culture medium (e.g., RPMI-1640), 96-well microtiter plates, spectrophotometer.

-

Procedure:

-

Prepare a standardized fungal inoculum in the culture medium.

-

Serially dilute 6-hexyltetrahydro-2H-pyran-2-one in the culture medium in the wells of a 96-well plate.

-

Add the fungal inoculum to each well.

-

Include positive (no compound) and negative (no inoculum) controls.

-

Incubate the plates at an appropriate temperature for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration that inhibits visible fungal growth, either visually or by measuring absorbance.

-

Fungal TOR Signaling Pathway

The TOR pathway is a highly conserved signaling cascade in eukaryotes. In fungi, it integrates signals from nutrients and stress to regulate cellular processes like protein synthesis, ribosome biogenesis, and autophagy. Inhibition of the TOR pathway can lead to growth arrest. It is hypothesized that some lactones may interfere with this pathway, contributing to their antifungal effects.

Phytotoxicity

Analogs of 6-hexyltetrahydro-2H-pyran-2-one have also been reported to exhibit phytotoxic effects.

Protocol: Seed Germination and Root Elongation Assay

-

Materials: Seeds of a model plant (e.g., lettuce), Petri dishes, filter paper, various concentrations of the test compound.

-

Procedure:

-

Place filter paper in Petri dishes and moisten with solutions of 6-hexyltetrahydro-2H-pyran-2-one at different concentrations.

-

Place a set number of seeds in each dish.

-

Incubate under controlled light and temperature conditions.

-

After a set period (e.g., 3-5 days), measure the germination rate and the length of the primary root.

-

Compare the results to a control group treated with solvent only to determine the inhibitory effect.

-

Activity in Mammalian Cells

Currently, there is a lack of specific data in the public domain regarding the cytotoxic or pharmacological effects of 6-hexyltetrahydro-2H-pyran-2-one on mammalian cell lines and its interaction with mammalian signaling pathways. While some lactones have been investigated for their anticancer properties, it is crucial to conduct specific in vitro cytotoxicity assays to evaluate the potential of this particular compound for any therapeutic applications.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Materials: Mammalian cell line of interest (e.g., a cancer cell line), appropriate cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 6-hexyltetrahydro-2H-pyran-2-one for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Conclusion

6-Hexyltetrahydro-2H-pyran-2-one is a well-defined chemical entity with established physicochemical properties and synthetic routes. Its known biological activities, primarily inferred from structurally similar compounds, suggest potential applications in agriculture as an antifungal or phytotoxic agent. However, a significant knowledge gap exists regarding its effects on mammalian cells and signaling pathways. For drug development professionals, further investigation into its cytotoxicity, mechanism of action, and potential therapeutic targets in mammalian systems is essential to ascertain its pharmacological relevance. The protocols and workflows provided in this guide offer a foundational framework for such future research endeavors.

References

- 1. lookchem.com [lookchem.com]

- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. delta-UNDECALACTONE | C11H20O2 | CID 61204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2H-Pyran-2-one, 6-hexyltetrahydro- [webbook.nist.gov]

- 5. echemi.com [echemi.com]

- 6. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of δ-Undecalactone: A Technical Guide

Introduction: δ-Undecalactone (also known as 5-hydroxyundecanoic acid lactone or aldehyde C-14 peach) is a lactone compound widely used in the flavor and fragrance industry for its characteristic creamy, fatty, and peach-like aroma.[1] Its molecular formula is C₁₁H₂₀O₂ and it has a molecular weight of 184.28 g/mol . A thorough understanding of its spectroscopic properties is essential for quality control, structural elucidation, and research and development in various scientific fields. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for δ-undecalactone, supplemented with detailed experimental protocols.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data for δ-Undecalactone (CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-11 (CH₃) | 0.8 - 0.9 | Triplet (t) | ~7.0 | 3H |

| H-7 to H-10 (CH₂) | 1.2 - 1.4 | Multiplet (m) | - | 8H |

| H-6 (CH₂) | 1.5 - 1.7 | Multiplet (m) | - | 2H |

| H-3, H-4 (CH₂) | 1.7 - 2.0 | Multiplet (m) | - | 4H |

| H-2 (CH₂) | 2.3 - 2.5 | Triplet (t) | ~7.5 | 2H |

| H-5 (CH-O) | 4.1 - 4.3 | Multiplet (m) | - | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for δ-Undecalactone (CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-1) | 170 - 175 |

| CH-O (C-5) | 80 - 85 |

| CH₂ (Alkyl Chain) | 22 - 36 |

| CH₃ (C-11) | ~14 |

| CH₂ (Ring) | 20 - 30 |

Note: Predictions are based on standard chemical shift tables and data for homologous lactones such as δ-dodecalactone.[2][3][4][5]

Table 3: Key IR Absorption Bands for δ-Undecalactone

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2925 - 2960 | Strong | C-H Stretch (Alkyl, Asymmetric) |

| 2850 - 2870 | Strong | C-H Stretch (Alkyl, Symmetric) |

| 1735 - 1750 | Strong | C=O Stretch (δ-Lactone) |

| 1150 - 1250 | Strong | C-O Stretch (Ester) |

Note: Data is based on characteristic infrared absorption frequencies for δ-lactones.[6]

Table 4: Mass Spectrometry (EI-MS) Data for δ-Undecalactone

| m/z | Relative Intensity | Assignment |

| 184 | Low | [M]⁺ (Molecular Ion) |

| 99 | High (Base Peak) | [C₆H₁₁O]⁺ |

| 85 | Moderate | [M - C₇H₁₅]⁺ |

| 71 | Moderate | [C₄H₇O]⁺ |

| 43 | Moderate | [C₃H₇]⁺ |

Note: Fragmentation data is compiled from public mass spectrometry databases. The base peak at m/z 99 is a characteristic fragment for δ-lactones resulting from a McLafferty-type rearrangement.[7][8][9]

Logical Workflow Visualization

The following diagram illustrates a standard workflow for the comprehensive spectroscopic analysis of an organic compound like δ-undecalactone.

Caption: A flowchart detailing the process from sample preparation to structural confirmation using NMR, FTIR, and MS techniques.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for a research setting and may be adapted based on available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation and analysis of a sample for both ¹H and ¹³C NMR.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of δ-undecalactone for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[10]

-

Using a micropipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for nonpolar organic compounds.[11]

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, 5 mm NMR tube to remove any particulate matter.

-

Ensure the liquid height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust its depth using a depth gauge.

-

Place the sample into the NMR magnet.

-

Locking: The instrument's field frequency is locked onto the deuterium signal of the solvent (e.g., CDCl₃).

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, which can be automated or manual, is crucial for obtaining sharp, well-resolved peaks.

-

Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.

-

Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay) and initiate the experiment. For ¹³C NMR, a significantly higher number of scans is required due to the low natural abundance of the ¹³C isotope.[10][11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

For a liquid sample like δ-undecalactone, the Attenuated Total Reflectance (ATR) or transmission (neat film) method is typically used.

-

Sample Preparation & Data Acquisition (ATR Method):

-

Ensure the ATR crystal (e.g., diamond, ZnSe) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a single drop of δ-undecalactone directly onto the center of the ATR crystal.

-

If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.[12]

-

After analysis, clean the crystal thoroughly with an appropriate solvent.

-

Mass Spectrometry (MS)

Electron Impact (EI) is a common ionization technique for volatile, thermally stable compounds like δ-undecalactone, often coupled with Gas Chromatography (GC) for sample introduction.

-

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of δ-undecalactone (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Transfer the solution to an autosampler vial.

-

-

Data Acquisition (GC-EI-MS):

-

The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent on a capillary column.

-

The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.

-

Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes an electron to be ejected from the molecule, forming a positively charged molecular ion ([M]⁺).[13]

-

Fragmentation: The high energy of the EI process causes the molecular ion to be in a high-energy state, leading to extensive and reproducible fragmentation.[7]

-

Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

-

References

- 1. delta-undecalactone, 710-04-3 [thegoodscentscompany.com]

- 2. delta-Dodecalactone(713-95-1) 13C NMR [m.chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. web.pdx.edu [web.pdx.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. whitman.edu [whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. 5-Hepten-2-one [webbook.nist.gov]

- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: HEPTAN-2-ONE [orgspectroscopyint.blogspot.com]

- 12. researchgate.net [researchgate.net]

- 13. spectroscopyonline.com [spectroscopyonline.com]

The Ubiquitous Lactone: A Technical Guide to the Natural Occurrence of 6-Hexyltetrahydro-2H-pyran-2-one in Food

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 6-hexyltetrahydro-2H-pyran-2-one, a significant flavor and aroma compound, in various food matrices. Commonly known as δ-dodecalactone, this molecule imparts characteristic creamy, fatty, and fruity notes, making it a key component in the sensory profile of many foods. This document details its quantitative distribution, the analytical methodologies for its detection, and the biosynthetic pathways responsible for its formation.

Quantitative Occurrence of 6-Hexyltetrahydro-2H-pyran-2-one (δ-Dodecalactone) in Foods

The concentration of δ-dodecalactone varies significantly across different food categories, influenced by factors such as processing, ripening, and microbial activity. The following tables summarize the reported quantitative data for this compound in dairy products, fruits, and other food items.

Table 1: Concentration of δ-Dodecalactone in Dairy Products

| Food Product | Concentration Range (mg/kg) | Notes |

| Butter | 2.55 - 24.2 | Concentration can be influenced by heat treatment and storage. |

| Cheese (General) | 3.8 (as ppm) | Levels can be significantly higher in specific cheese varieties. |

| Blue Cheeses | Naturally present | Specific quantitative data is limited, but its presence is noted. |

| Cheddar Cheese | Naturally present | Contributes to the overall flavor profile. |

| Swiss Cheeses | Naturally present | Contributes to the characteristic flavor. |

| Camembert Cheese | Naturally present | Contributes to the creamy aroma. |

| Parmesan Cheese | Naturally present | Contributes to the complex flavor profile. |

| Milk & Cream | 1 (as ppm) | Found in milk fat. |

| Frozen Dairy | 1 (as ppm) |

Table 2: Concentration of δ-Dodecalactone in Fruits

| Food Product | Concentration Range (mg/kg) | Notes |

| Raspberry | 0.3 | |

| Peach | Naturally present | A key contributor to peach aroma. |

| Apricot | Naturally present | Often associated with the fruity notes of apricot. |

| Nectarine | Naturally present | Contributes to the overall stone fruit aroma. |

| Strawberry | Naturally present | |

| Fresh Blackberry | Naturally present | |

| Fresh Plum | Naturally present | |

| Other Fruits | Up to 100.25 | This represents a broad category where specific fruit types were not detailed in the source. |

Table 3: Concentration of δ-Dodecalactone in Other Food Products

| Food Product | Concentration (ppm) |

| Baked Goods | 20 |

| Breakfast Cereals | 3.3 |

| Fats & Oils | 40 |

| Meat Products | 9 |

| Soft Candy | 200 |

| Gelatin Pudding | 6.98 |

| Non-alcoholic Beverages | 4.2 |

| Alcoholic Beverages | 2.07 |

Experimental Protocols for the Analysis of δ-Dodecalactone

The accurate quantification of δ-dodecalactone in complex food matrices requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the predominant technique, often preceded by a sample preparation step to isolate and concentrate the volatile lactones.

Protocol 1: Solvent Extraction and GC-MS Analysis of δ-Dodecalactone in Dairy Products

This protocol is adapted for the analysis of high-fat matrices like butter and cheese.

1. Sample Preparation and Extraction:

-

Homogenization: A representative sample of the dairy product (e.g., 5 g of butter or cheese) is homogenized.

-

Solvent Extraction: The homogenized sample is mixed with a suitable organic solvent. Methanol has been shown to be effective for lactone extraction from milk fat. A common ratio is 1:3 (sample to solvent, w/v).

-

Vortexing and Centrifugation: The mixture is vortexed vigorously for several minutes to ensure thorough extraction, followed by centrifugation to separate the solvent layer from the solid matrix.

-

Supernatant Collection: The supernatant, containing the extracted lactones, is carefully collected.

-

Drying and Concentration (Optional): The extract may be passed through anhydrous sodium sulfate to remove any residual water. For samples with low concentrations of δ-dodecalactone, the solvent may be carefully evaporated under a gentle stream of nitrogen to concentrate the analytes.

2. GC-MS Analysis:

-

Gas Chromatograph (GC) System: An Agilent 7890B GC or similar, equipped with a mass spectrometer.

-

Column: A capillary column suitable for flavor analysis, such as a DB-35MS (60 m x 0.25 mm x 0.25 µm), is recommended.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 min.

-

Ramp 1: Increase to 240°C at 8°C/min.

-

Ramp 2: Increase to 260°C at 10°C/min, hold for 8 min.

-

-

Injector: Splitless mode at 250°C.

-

Mass Spectrometer (MS) System: An Agilent 5977B MS or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Identification: The identification of δ-dodecalactone is based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).

-

Quantification: Quantification is achieved by creating a calibration curve using certified standards of δ-dodecalactone. An internal standard, such as δ-undecalactone, can be used to improve accuracy.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis of δ-Dodecalactone in Fruits

This protocol is suitable for the analysis of volatile compounds in fruits like peaches and raspberries.

1. Sample Preparation and Extraction:

-

Sample Homogenization: A known weight of the fruit pulp (e.g., 5 g) is homogenized.

-

Vial Preparation: The homogenized sample is placed in a headspace vial (e.g., 20 mL). To enhance the release of volatiles, a salt solution (e.g., NaCl) can be added.

-

Incubation: The vial is sealed and incubated at a controlled temperature (e.g., 50°C) for a specific time (e.g., 10 minutes) with agitation to allow the volatile compounds to partition into the headspace.

-

SPME Fiber Exposure: A conditioned SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature and agitation to adsorb the analytes.

2. GC-MS Analysis:

-

GC-MS System: Same as described in Protocol 1.

-

Injector: The SPME fiber is introduced into the GC inlet, where the adsorbed compounds are thermally desorbed. The injector is typically operated in splitless mode at a temperature of around 250°C.

-

GC and MS Parameters: The column, carrier gas, oven temperature program, and MS parameters are similar to those described in Protocol 1, and can be optimized for the specific fruit matrix.

-

Identification and Quantification: Identification and quantification are performed as described in Protocol 1.

Biosynthesis of 6-Hexyltetrahydro-2H-pyran-2-one (δ-Dodecalactone)

The formation of δ-dodecalactone in biological systems is primarily attributed to the enzymatic modification of fatty acids. The key step involves the hydroxylation of a C12 fatty acid, dodecanoic acid (lauric acid), followed by spontaneous intramolecular cyclization.

A proposed de novo biosynthetic pathway involves enzymes from the fatty acid synthesis pathway and a cytochrome P450 monooxygenase.

Physical properties of δ-undecalactone (boiling point, density)

An In-depth Technical Guide to the Physical Properties of δ-Undecalactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of δ-undecalactone, specifically its boiling point and density. The information is compiled from various sources to assist researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.

Core Physical Properties

δ-Undecalactone, also known as 5-hydroxyundecanoic acid lactone, is a colorless to pale yellow liquid with a characteristic creamy, peach-like odor.[1] It is a member of the delta-lactone class of organic compounds.

Quantitative Data Summary

The following table summarizes the reported values for the boiling point and density of δ-undecalactone. It is important to note that the boiling point is often reported at reduced pressure due to the compound's relatively high boiling point at atmospheric pressure.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 152.00 to 155.00 °C | at 10.50 mm Hg | [1][2][3][4] |

| 298 °C | at 760 mm Hg (estimated) | [5] | |

| Density | 0.956 - 0.961 g/mL | at 25 °C | [1][3][4] |

| 0.958 g/mL | at 25 °C | [5] | |

| 0.969 g/mL | at 25 °C | [2][6] | |

| 0.9560 – 0.9620 kg/L | at 20°C | [7] |

Experimental Protocols

While specific, detailed experimental protocols for δ-undecalactone were not found in the immediate literature, this section outlines the general and widely accepted methodologies for determining the boiling point and density of liquid organic compounds. These protocols are applicable to δ-undecalactone.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic physical property.

Method 1: Distillation

This method is suitable for determining the boiling point of a substance when a sufficient quantity is available (typically > 5 mL).

-

Apparatus: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Procedure:

-

The liquid sample (δ-undecalactone) is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The flask is heated gently.

-

As the liquid boils, the vapor rises and comes into contact with the thermometer bulb before entering the condenser.

-

The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer while the liquid is distilling, is recorded as the boiling point.

-

-

Note: For high-boiling liquids like δ-undecalactone, distillation under reduced pressure (vacuum distillation) is often employed to prevent decomposition at high temperatures. The observed boiling point will be lower than the atmospheric boiling point and is dependent on the pressure.

Method 2: Thiele Tube Method

This micro-method is ideal when only a small amount of the substance is available.

-

Apparatus: A Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

The capillary tube is placed in the test tube with the open end downwards.

-

The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

-

Determination of Density

Density is the mass of a substance per unit of volume (D = m/V).

Method 1: Using a Graduated Cylinder and Balance

This is a straightforward method for determining density.

-

Apparatus: A balance and a graduated cylinder.

-

Procedure:

-

The mass of the empty, dry graduated cylinder is recorded.

-

A known volume of the liquid (δ-undecalactone) is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

Method 2: Water Displacement (for solids, but adaptable for immiscible liquids)

While primarily for solids, the principle can be adapted if δ-undecalactone is immiscible with the displacement liquid. Given that δ-undecalactone is insoluble in water, this method is feasible.[4]

-

Apparatus: A balance, a graduated cylinder, and a displacement liquid (e.g., water).

-

Procedure:

-

A known volume of the displacement liquid is placed in the graduated cylinder.

-

A known mass of δ-undecalactone is carefully added to the graduated cylinder.

-

The new volume is recorded. The difference between the initial and final volumes gives the volume of the added δ-undecalactone.

-

The density is calculated by dividing the mass of the δ-undecalactone by the volume it displaced.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of δ-undecalactone.

References

- 1. delta-UNDECALACTONE | C11H20O2 | CID 61204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. δ-undecalactone, Natural | CAS 710-04-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. delta-undecalactone, 710-04-3 [thegoodscentscompany.com]

- 4. aurochemicals.com [aurochemicals.com]

- 5. ScenTree - Delta-undecalactone (CAS N° 710-04-3) [scentree.co]

- 6. d-Undecalactone, mixture of isomers natural, 98 , FG 710-04-3 [sigmaaldrich.com]

- 7. acsint.biz [acsint.biz]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 6-Hexyltetrahydro-2H-pyran-2-one (CAS 710-04-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hexyltetrahydro-2H-pyran-2-one, also widely known as δ-undecalactone, is a saturated delta-lactone that is a significant component in the flavor and fragrance industries.[1] It imparts a characteristic creamy, fruity, and peach-like aroma.[2] This document provides a comprehensive technical overview of its chemical and physical properties, synthesis, analytical methodologies, and known biological activities, designed to be a valuable resource for professionals in research and development.

Physicochemical and Spectroscopic Data

6-Hexyltetrahydro-2H-pyran-2-one is a colorless to pale yellow liquid.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 6-Hexyltetrahydro-2H-pyran-2-one

| Property | Value | Reference(s) |

| CAS Number | 710-04-3 | [3] |

| Molecular Formula | C₁₁H₂₀O₂ | [3] |

| Molecular Weight | 184.28 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Odor Profile | Fruity, creamy, peach, coconut | [2] |

| Density | 0.956 - 0.962 g/cm³ (20°C) | [2] |

| Boiling Point | 152-155 °C at 10.5 mmHg | [4] |

| Flash Point | >100 °C | [2] |

| Refractive Index | 1.4560 - 1.4610 (20°C) | [2] |

| Solubility | Soluble in alcohol; insoluble in water | [1] |

| logP (o/w) | 2.978 (estimated) | [1] |

Spectroscopic data is crucial for the identification and characterization of 6-Hexyltetrahydro-2H-pyran-2-one. While specific spectra are often proprietary, typical spectral features are well-documented for lactones.

Table 2: Spectroscopic Data Summary

| Technique | Key Features | Reference(s) |

| Mass Spectrometry (MS) | Fragmentation patterns characteristic of lactones. | [5] |

| Infrared (IR) Spectroscopy | Strong carbonyl (C=O) stretch around 1735-1750 cm⁻¹; C-O stretch around 1050-1250 cm⁻¹. | General Lactone Spectra |

| ¹H NMR Spectroscopy | Signals corresponding to the protons on the pyran ring and the hexyl chain. | [6][7] |

| ¹³C NMR Spectroscopy | A characteristic signal for the carbonyl carbon, along with signals for the carbons of the pyran ring and the hexyl chain. | [8][9] |

Synthesis of 6-Hexyltetrahydro-2H-pyran-2-one

The most common and industrially relevant method for the synthesis of δ-lactones, including 6-Hexyltetrahydro-2H-pyran-2-one, is the Baeyer-Villiger oxidation of the corresponding cyclic ketone.[3][10] In this case, the precursor is 2-hexylcyclopentanone.

Caption: Synthetic pathway for 6-Hexyltetrahydro-2H-pyran-2-one.

Experimental Protocol: Baeyer-Villiger Oxidation of 2-Hexylcyclopentanone

This protocol is a generalized procedure based on established methods for Baeyer-Villiger oxidations.[11][12]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hexylcyclopentanone (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

-

Reagent Addition: Dissolve a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents), in DCM and add it dropwise to the stirred solution of the ketone at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 6-Hexyltetrahydro-2H-pyran-2-one.[13]

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of 6-Hexyltetrahydro-2H-pyran-2-one, especially in complex matrices like food and fragrance samples.[14] Nuclear magnetic resonance (NMR) spectroscopy is indispensable for structural elucidation.

Caption: General analytical workflow for 6-Hexyltetrahydro-2H-pyran-2-one.

Experimental Protocol: GC-MS Analysis

This is a general protocol for the analysis of lactones in a sample matrix.[15][16]

-

Sample Preparation: For liquid samples, a simple dilution with a suitable solvent may be sufficient. For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed to isolate and concentrate the analyte.

-

GC Conditions:

-

Injector: Split/splitless injector, with an appropriate injection volume (e.g., 1 µL).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient program, for example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identification is achieved by comparing the retention time and mass spectrum of the analyte with that of a reference standard. Quantification is typically performed using an internal standard.

Biological Activity and Toxicology

While 6-Hexyltetrahydro-2H-pyran-2-one is primarily used for its organoleptic properties, the broader class of δ-lactones has been reported to exhibit various biological activities.

Antimicrobial Activity

Lactones are known to possess antibacterial and antifungal properties.[17] The antimicrobial effects of δ-lactones can be influenced by the length of their alkyl side chain.[18] While specific minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values for 6-Hexyltetrahydro-2H-pyran-2-one are not widely reported, related δ-lactones have shown activity against various microorganisms.[18] The proposed mechanism of action for some lactones involves the inhibition of the respiratory system in microorganisms.[18]

Cytotoxicity

Some lactones have demonstrated cytotoxic effects.[17] A safety assessment of δ-undecalactone in a BlueScreen assay indicated cytotoxicity without metabolic activation.[19] However, it was found to be negative for genotoxicity.[19] Further studies on related compounds have helped to establish a No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity.[19]

Table 3: Toxicological Data Summary for δ-Undecalactone and Related Compounds

| Endpoint | Result | Compound | Reference(s) |

| Cytotoxicity | Positive (in vitro, without metabolic activation) | δ-Undecalactone | [19] |

| Genotoxicity | Negative (in vitro) | δ-Undecalactone | [19] |

| Repeated Dose Toxicity (NOAEL) | 1000 mg/kg/day (read-across) | δ-Decalactone | [19] |

| Oral LD50 (rat) | > 5000 mg/kg | δ-Undecalactone | [1] |

| Dermal LD50 (rabbit) | > 5000 mg/kg | δ-Undecalactone | [1] |

It is important to note that no specific signaling pathways have been elucidated for 6-Hexyltetrahydro-2H-pyran-2-one. Its biological effects are generally attributed to broader mechanisms of action common to lactones.

Conclusion

6-Hexyltetrahydro-2H-pyran-2-one is a well-characterized δ-lactone with significant applications in the flavor and fragrance sector. Its synthesis via Baeyer-Villiger oxidation is a robust and scalable method. Standard analytical techniques such as GC-MS and NMR are well-suited for its identification and quantification. While its primary role is not in drug development, the known antimicrobial and cytotoxic properties of the δ-lactone class of compounds may warrant further investigation into the potential bioactivities of 6-Hexyltetrahydro-2H-pyran-2-one. This guide provides a foundational technical understanding for researchers and scientists working with this compound.

References

- 1. delta-undecalactone, 710-04-3 [thegoodscentscompany.com]

- 2. acsint.biz [acsint.biz]

- 3. ScenTree - Delta-undecalactone (CAS N° 710-04-3) [scentree.co]

- 4. d-Undecalactone, mixture of isomers natural, 98 , FG 710-04-3 [sigmaaldrich.com]

- 5. Gamma-undecalactone | C11H20O2 | CID 7714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0037116) [hmdb.ca]

- 7. delta-Dodecalactone(713-95-1) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 11. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 13. benchchem.com [benchchem.com]

- 14. connectjournals.com [connectjournals.com]

- 15. shimadzu.com [shimadzu.com]

- 16. gcms.cz [gcms.cz]

- 17. δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-depth Technical Guide to the Stereoisomers of 6-Hexyltetrahydro-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hexyltetrahydro-2H-pyran-2-one, also known as δ-undecalactone, is a chiral molecule recognized for its distinct creamy and peach-like aroma, finding significant application in the flavor, fragrance, and potentially pharmaceutical industries. The presence of a stereocenter at the C-6 position gives rise to two enantiomers, (R)- and (S)-6-hexyltetrahydro-2H-pyran-2-one, which may exhibit different biological and sensory properties. This technical guide provides a comprehensive overview of the stereoisomers of 6-hexyltetrahydro-2H-pyran-2-one, focusing on their synthesis, separation, and the biological pathways they may influence. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of chiral lactones.

Introduction

Lactones are a class of cyclic esters that are widespread in nature and are valued for their diverse biological activities and organoleptic properties. δ-Lactones, characterized by a six-membered ring, are particularly important as flavor and fragrance compounds. 6-Hexyltetrahydro-2H-pyran-2-one (δ-undecalactone) is a prominent member of this class, with its chirality playing a crucial role in its sensory perception and potential biological function. Understanding the distinct properties of each enantiomer is paramount for applications in drug development, where stereochemistry can dictate therapeutic efficacy and safety, as well as in the food and fragrance industries, where specific enantiomers often contribute desired sensory profiles.

Physicochemical Properties

The physicochemical properties of the racemic mixture of 6-hexyltetrahydro-2H-pyran-2-one are well-documented. However, experimentally determined data for the individual enantiomers are scarce in publicly available literature. The following tables summarize the available quantitative data.

Table 1: Physicochemical Properties of Racemic 6-Hexyltetrahydro-2H-pyran-2-one

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O₂ | [1] |

| Molecular Weight | 184.28 g/mol | [2] |

| CAS Number | 710-04-3 | [1] |

| Density | 0.958 g/cm³ | [2] |

| Boiling Point | 298 °C (568.4 °F) | [2] |

| Flash Point | 155 °C (311 °F) | [2] |

| Refractive Index @ 20°C | 1.457 - 1.461 | [2] |

| logP | 3.06 | [2] |

Table 2: Computed Physicochemical Properties of (R)-6-Hexyltetrahydro-2H-pyran-2-one

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O₂ | [3] |

| Molecular Weight | 184.27 g/mol | [3] |

| XLogP3 | 3.1 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 5 | [3] |

| Exact Mass | 184.146329 g/mol | [3] |

| Topological Polar Surface Area | 26.3 Ų | [3] |

Synthesis and Stereoselective Separation

The preparation of enantiomerically pure forms of 6-hexyltetrahydro-2H-pyran-2-one typically involves two main strategies: asymmetric synthesis or the resolution of a racemic mixture. Lipase-catalyzed kinetic resolution is a particularly effective method for the latter.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-6-Hexyltetrahydro-2H-pyran-2-one

This protocol is based on the successful resolution of δ-lactones using lipase from Pseudomonas species.[4]

Materials:

-

Racemic 6-hexyltetrahydro-2H-pyran-2-one (δ-undecalactone)

-

Lipase from Pseudomonas species (e.g., Amano PS, Sigma-Aldrich)

-

Phosphate buffer (pH 8)

-

Sodium hydroxide solution (for pH control)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral stationary phase (e.g., Chiralcel OD-H or similar)

Procedure:

-

Enzyme Solution Preparation: Prepare a solution or suspension of the Pseudomonas species lipase in a phosphate buffer (pH 8).

-

Reaction Setup: In a temperature-controlled vessel at 12.5 °C, add the racemic 6-hexyltetrahydro-2H-pyran-2-one to the enzyme solution. The substrate concentration should be optimized for the specific enzyme activity.

-

pH Control: Maintain the pH of the reaction mixture at 8 by the controlled addition of a sodium hydroxide solution. The hydrolysis of one enantiomer will produce the corresponding hydroxy acid, leading to a decrease in pH.

-

Monitoring the Reaction: Monitor the progress of the reaction by periodically taking aliquots, extracting with an organic solvent, and analyzing the enantiomeric excess (ee) of the remaining lactone and the formed hydroxy acid using chiral HPLC.

-

Reaction Termination: Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted lactone and the hydroxy acid product.

-

Work-up:

-

Separate the enzyme from the reaction mixture by filtration or centrifugation.

-

Acidify the aqueous solution to protonate the hydroxy acid.

-

Extract the mixture with an organic solvent (e.g., diethyl ether). The organic layer will contain the unreacted lactone enantiomer.

-

The aqueous layer will contain the hydroxy acid of the other enantiomer, which can be extracted with a more polar organic solvent or lactonized back to the corresponding lactone by heating under acidic conditions.

-

-

Purification and Characterization:

-

Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the individual enantiomers by column chromatography if necessary.

-

Characterize the enantiomers using spectroscopic methods (NMR, IR) and determine their specific rotation using a polarimeter.

-

Biological Activity and Signaling Pathways

The primary biological activity of 6-hexyltetrahydro-2H-pyran-2-one is related to its odor and flavor perception, which is mediated by olfactory receptors (ORs) in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). While specific data on the differential interaction of the (R) and (S) enantiomers of δ-undecalactone with specific ORs are not extensively available, the general mechanism of olfactory signal transduction is well-established.

Olfactory Signaling Pathway

The binding of an odorant molecule, such as an enantiomer of 6-hexyltetrahydro-2H-pyran-2-one, to its specific OR initiates a signaling cascade that leads to the perception of smell.

References

- 1. 2H-Pyran-2-one, 6-hexyltetrahydro- [webbook.nist.gov]

- 2. ScenTree - Delta-undecalactone (CAS N° 710-04-3) [scentree.co]

- 3. (R)-6-Hexyltetrahydro-2H-pyran-2-one | C11H20O2 | CID 11435352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lipase-catalysed resolution of gamma- and delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Delta-Undecalactone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of delta-undecalactone, a widely used fragrance and flavor ingredient. Understanding its solubility in various organic solvents is critical for formulation development, quality control, and the effective application of this compound in diverse products, including pharmaceuticals and consumer goods. This document compiles available solubility data, details experimental protocols for its determination, and provides a logical workflow for solubility assessment.

Introduction to Delta-Undecalactone

Delta-undecalactone (also known as 5-hydroxyundecanoic acid lactone or aldehyde C-14) is a cyclic ester with the molecular formula C₁₁H₂₀O₂. It is a colorless to pale yellow liquid with a characteristic creamy, fruity, and coconut-like aroma.[1][2] Its pleasant sensory profile has led to its extensive use in the food, fragrance, and cosmetic industries. Beyond its aromatic properties, its physicochemical characteristics, particularly its solubility, are of significant interest to formulation scientists.

Solubility of Delta-Undecalactone

The solubility of a compound is a fundamental physical property that dictates its behavior in a given solvent system. For delta-undecalactone, solubility is a key parameter in its application, influencing its miscibility, stability, and bioavailability in various formulations.

Qualitative and Semi-Quantitative Solubility Data

Delta-undecalactone is generally characterized as being soluble in alcohols, most fixed oils, and propylene glycol, while being insoluble in glycerol and water.[1][3] This general solubility profile is consistent with its lactone structure, which possesses both a polar ester group and a nonpolar alkyl chain.

A semi-quantitative solubility measurement has been reported for ethanol, indicating that 1 ml of delta-undecalactone is soluble in 1 ml of 95% ethanol.[4] This suggests a high degree of miscibility with short-chain alcohols.

Quantitative Solubility Data

Table 1: Quantitative Solubility of Epsilon-Decalactone at 25°C

| Solvent | Solubility (g/L) |

| Methanol | 9972.18 |

| Ethanol | 8032.41 |

| Acetone | 9169.13 |

| Isopropanol | 5830.4 |

| Propylene Glycol | 1216.92 |

| Ethyl Acetate | 4830.04 |

| Chloroform | 14619.33 |

| Dichloromethane | 11373.14 |

| Toluene | 2333.99 |

| n-Hexane | 676.47 |

| Cyclohexane | 1059.58 |

| Water | 0.88 |

Data for epsilon-decalactone, a structurally similar compound.

An estimated water solubility for delta-undecalactone is reported to be 128.3 mg/L at 25°C.[5][6]

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of delta-undecalactone solubility in organic solvents, based on the widely accepted shake-flask method.

Materials and Equipment

-

Solute: Delta-undecalactone (high purity)

-

Solvents: A range of organic solvents of analytical grade (e.g., ethanol, propylene glycol, triacetin, various cosmetic oils)

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

-

Experimental Workflow

The determination of solubility follows a systematic process to ensure accuracy and reproducibility.

Detailed Shake-Flask Protocol

-

Preparation of Supersaturated Solutions: Add an excess amount of delta-undecalactone to a series of glass vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to let the excess solid settle. For finer particles, centrifugation at the experimental temperature is recommended to ensure complete separation of the solid and liquid phases.

-

Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any remaining microscopic particles.

-

Quantification: Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of delta-undecalactone.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units such as g/L, mg/mL, or mol/L.

Analytical Methods for Quantification

The accurate quantification of delta-undecalactone in the saturated solvent is a critical step in determining its solubility.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile compounds like delta-undecalactone.

-

Column: A reversed-phase column (e.g., C18) is typically suitable.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is commonly used. The specific gradient or isocratic conditions will depend on the column and the solvent in which the solubility is being determined.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is often effective for lactones.

-

Quantification: A calibration curve should be prepared using standard solutions of delta-undecalactone of known concentrations.

Gas Chromatography (GC)

GC is another powerful technique for the analysis of volatile and semi-volatile compounds like delta-undecalactone.

-

Column: A non-polar or mid-polar capillary column is generally appropriate.

-

Carrier Gas: Helium or hydrogen is typically used.

-

Injector and Detector Temperatures: These should be optimized to ensure efficient vaporization and detection without thermal degradation.

-

Detection: A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds.

-

Quantification: Similar to HPLC, a calibration curve is generated using standard solutions of delta-undecalactone.

Logical Relationships in Solubility Studies

The process of selecting a suitable solvent and determining solubility involves a series of logical considerations.

Conclusion

This technical guide has summarized the available information on the solubility of delta-undecalactone in organic solvents and provided detailed protocols for its experimental determination. While specific quantitative data for delta-undecalactone remains limited, the provided information on its qualitative solubility and the quantitative data for the analogous epsilon-decalactone offer valuable guidance for formulation scientists. The outlined experimental and analytical methods provide a robust framework for researchers to generate precise and reliable solubility data tailored to their specific applications. A thorough understanding and experimental determination of solubility are paramount for the successful formulation and application of delta-undecalactone in various industrial and scientific contexts.

References

- 1. aurochemicals.com [aurochemicals.com]

- 2. ScenTree - Delta-undecalactone (CAS N° 710-04-3) [scentree.co]

- 3. Gamma-undecalactone | C11H20O2 | CID 7714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. delta-UNDECALACTONE | C11H20O2 | CID 61204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. delta-undecalactone, 710-04-3 [thegoodscentscompany.com]

- 6. (R)-delta-undecalactone, 108861-12-7 [thegoodscentscompany.com]

In-Depth Technical Guide: Thermodynamic Data for 6-Hexyltetrahydro-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic data for 6-hexyltetrahydro-2H-pyran-2-one, also known by its common names δ-undecalactone or 5-undecanolide. This lactone is a significant compound in the flavor and fragrance industry and its thermodynamic properties are crucial for understanding its stability, reactivity, and potential applications in various chemical processes, including those relevant to drug development and formulation.

Core Thermodynamic Data

The following tables summarize the key experimental and computational thermodynamic data for 6-hexyltetrahydro-2H-pyran-2-one. All data is presented for the standard state (298.15 K and 1 bar).

Table 1: Enthalpy of Formation and Vaporization

| Property | Phase | Value (kJ·mol⁻¹) | Method |

| Standard Molar Enthalpy of Formation (ΔfH°) | Liquid | -630.7 ± 3.4 | Experimental (Combustion Calorimetry) |

| Standard Molar Enthalpy of Formation (ΔfH°) | Gas | -550.9 ± 3.8 | Experimental (from liquid phase and vaporization enthalpy) |

| Standard Molar Enthalpy of Formation (ΔfH°) | Gas | -549.9 | Computational (G4) |

| Standard Molar Enthalpy of Formation (ΔfH°) | Gas | -547.9 | Computational (G4(MP2)) |

| Standard Molar Enthalpy of Vaporization (ΔvapH°) | - | 80.1 ± 1.7 | Experimental (Calvet Microcalorimetry) |

Table 2: Entropy and Heat Capacity

| Property | Phase | Value (J·mol⁻¹·K⁻¹) | Method |

| Standard Molar Entropy (S°) | Liquid | 369.5 | Experimental |

| Constant Pressure Heat Capacity (Cp) | Liquid | 342.7 | Experimental |

Experimental Protocols

The experimental values presented in this guide were primarily determined using calorimetric techniques. Below are detailed methodologies for these key experiments.

Static-Bomb Combustion Calorimetry for Enthalpy of Formation

This method is used to determine the standard enthalpy of combustion, from which the standard enthalpy of formation is derived.

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of 6-hexyltetrahydro-2H-pyran-2-one is placed in a crucible within a high-pressure vessel known as a "bomb". A cotton fuse is placed in contact with the sample.

-

Bomb Assembly: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 3 MPa.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The calorimeter is equipped with a high-precision thermometer and a stirrer to ensure uniform temperature distribution.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through an ignition wire connected to the fuse. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calibration: The energy equivalent of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid, under identical conditions.

-

Data Analysis: The heat released by the combustion of the sample is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are made for the heat of combustion of the fuse and any side reactions (e.g., formation of nitric acid from residual nitrogen).

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the experimental data. The standard enthalpy of formation is then derived using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Calvet Microcalorimetry for Enthalpy of Vaporization

This technique is employed to measure the enthalpy change associated with the phase transition from liquid to gas.

Methodology:

-

Instrument Setup: A high-temperature Calvet microcalorimeter is used. The instrument is calibrated using a substance with a known enthalpy of vaporization.

-

Sample Introduction: A small, accurately weighed amount of liquid 6-hexyltetrahydro-2H-pyran-2-one is introduced into a sample cell.

-

Vaporization: The sample is vaporized under a controlled vacuum at a constant temperature.

-

Heat Flow Measurement: The heat absorbed during the vaporization process is measured by the microcalorimeter's heat flow sensors.

-

Data Analysis: The molar enthalpy of vaporization is calculated from the measured heat flow and the molar amount of the vaporized sample.

Visualizations

The following diagrams illustrate the workflows for determining the thermodynamic properties of 6-hexyltetrahydro-2H-pyran-2-one.

The Microbial Production of δ-Undecalactone: A Technical Guide to Its Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

δ-Undecalactone, a significant flavor and fragrance compound with a characteristic peachy and creamy aroma, is of considerable interest for biotechnological production as a "natural" alternative to chemical synthesis. This technical guide provides an in-depth exploration of the microbial biosynthesis of δ-undecalactone. It details the core metabolic pathways, key microorganisms, and enzymatic conversions. This document summarizes quantitative data for production, provides detailed experimental protocols, and visualizes the biosynthetic pathway and experimental workflows to support research and development in this field.

Core Biosynthesis Pathway of δ-Undecalactone

The microbial biosynthesis of δ-undecalactone primarily proceeds through the peroxisomal β-oxidation of specific hydroxy fatty acids. While the biosynthesis of γ-decalactone from ricinoleic acid is more extensively documented, the pathway for δ-undecalactone follows a similar metabolic logic, starting from a suitable C11 or longer-chain hydroxy fatty acid. The key steps involve the shortening of the fatty acid chain to a C11 intermediate, which then undergoes lactonization.

The most commonly implicated substrate for δ-undecalactone production is a hydroxylated C11 fatty acid. The pathway can be generalized as follows:

-

Substrate Uptake: The microbial cells take up the fatty acid substrate from the medium.

-

Activation: The fatty acid is activated to its corresponding acyl-CoA ester.

-

Peroxisomal β-Oxidation: The acyl-CoA ester enters the peroxisome and undergoes cycles of β-oxidation. This process involves a series of enzymatic reactions that shorten the carbon chain by two carbons in each cycle.

-

Formation of 5-Hydroxyundecanoyl-CoA: Through β-oxidation, a key intermediate, 5-hydroxyundecanoyl-CoA, is formed.

-

Lactonization: The 5-hydroxyundecanoyl-CoA is then hydrolyzed to 5-hydroxyundecanoic acid, which spontaneously cyclizes to form the stable five-membered ring of δ-undecalactone, particularly under acidic conditions.

Several key enzymes are involved in this pathway:

-

Acyl-CoA Oxidase (Aox): Catalyzes the first step of β-oxidation, introducing a double bond.

-

Enoyl-CoA Hydratase (ECH): Hydrates the double bond to form a hydroxyl group.[1][2][3][4]

-

3-Hydroxyacyl-CoA Dehydrogenase (Hdh): Oxidizes the hydroxyl group to a keto group.

-

3-Ketoacyl-CoA Thiolase (Thi): Cleaves the ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.

The following diagram illustrates the core biosynthetic pathway:

Caption: Biosynthetic pathway of δ-undecalactone via peroxisomal β-oxidation.

Quantitative Data on δ-Undecalactone Production

The following table summarizes quantitative data from various studies on the microbial production of δ-undecalactone and related lactones. This data provides a comparative overview of the production capabilities of different microorganisms under various conditions.

| Microorganism | Substrate | Titer (g/L) | Yield (g/g substrate) | Productivity (mg/L/h) | Reference |

| Yarrowia lipolytica | Castor Oil | 5.4 | - | 215 | [5] |

| Yarrowia lipolytica | Ricinoleic Acid | - | - | 200 | [6] |

| Lindnera saturnus | Crude Glycerol | 5.8 | - | - | [7] |

| E. coli (engineered) | Decanoic Acid | 0.00051 | - | - | [8][9] |

| Rhodotorula glutinis | Castor Oil | 1.2 | 0.12 | - | [10] |

Experimental Protocols

Microbial Culture and Biotransformation

This protocol is a generalized procedure for the production of δ-undecalactone using Yarrowia lipolytica.

1. Microorganism and Inoculum Preparation:

-

Yarrowia lipolytica (e.g., W29 ATCC 20460) is cultured on YPDA medium (30 g/L agar, 20 g/L glucose, 20 g/L peptone, 10 g/L yeast extract) for 48 hours at 27°C.[5]

-